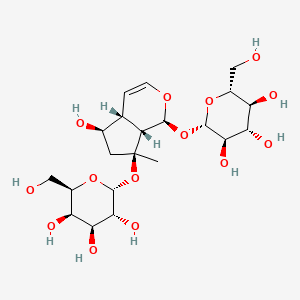![molecular formula C16H19NO3 B2823795 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide CAS No. 2034277-64-8](/img/structure/B2823795.png)
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . This colorless liquid is a component of coal tar . Benzofuran is the structural nucleus (parent compound) of many related compounds with more complex structures . For example, psoralen is a benzofuran derivative that occurs in several plants .
Synthesis Analysis
Benzofuran derivatives can be synthesized from naturally occurring furanone compounds . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is based on a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Novel Routes to Heterocyclic Compounds : Katritzky et al. (1993) explored novel synthetic routes to create heterocyclic compounds, including 1-aryl-1,4-dihydro-3(2H)-isoquinolinones and benzofurans through intramolecular cyclizations. This research underscores the chemical versatility and potential of benzofuran derivatives in synthesizing complex organic structures (Katritzky, Lan, & Zhang, 1993).
Catalytic Carbonylative Cyclization : Mancuso et al. (2019) reported on the catalytic carbonylative double cyclization of 2-(3-hydroxy-1-yn-1-yl)phenols in ionic liquids to synthesize furo[3,4-b]benzofuran-1(3H)-ones, demonstrating an innovative approach to constructing benzofuran frameworks with potential applications in pharmaceutical chemistry (Mancuso et al., 2019).
Biological Activities and Potential Therapeutic Uses
Anticonvulsant Activity : A study by Shakya et al. (2016) on benzofuran-acetamide scaffolds highlighted their potential as anticonvulsant agents. The research demonstrated that certain benzofuran derivatives exhibit significant anticonvulsant activity, suggesting their utility in developing new treatments for epilepsy (Shakya et al., 2016).
Antimicrobial Activity : Koca et al. (2005) synthesized novel benzofuran-2-acetic ester derivatives and tested their antimicrobial activity. Their findings indicate that some derivatives possess strong antimicrobial effects, highlighting the potential of benzofuran compounds in addressing resistant microbial strains (Koca et al., 2005).
Anticancer Properties : Research by Giordano et al. (2017) into benzofuran-2-acetic ester derivatives revealed their ability to induce apoptosis in breast cancer cells. This study points to the therapeutic potential of benzofuran derivatives in cancer treatment, particularly in inducing cell death in tumor cells through upregulation of p21Cip/WAF1 gene expression (Giordano et al., 2017).
Mecanismo De Acción
Target of Action
For instance, some benzofuran derivatives have been found to inhibit the Epidermal Growth Factor Receptor (EGFR), a member of the tyrosine kinase family . EGFR plays a crucial role in regulating cell growth and proliferation.
Mode of Action
Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Biochemical Pathways
For example, some benzofuran derivatives have been found to inhibit the growth of cancer cells, suggesting that they may interfere with pathways involved in cell proliferation .
Pharmacokinetics
Benzofuran derivatives are known to have a broad range of clinical uses, indicating that they have favorable pharmacokinetic properties .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects on different types of cancer cells . This suggests that N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide may also have similar effects.
Action Environment
It is known that the efficacy of benzofuran derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Direcciones Futuras
Given the wide range of biological activities exhibited by benzofuran derivatives, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely continue to explore the synthesis, properties, and potential applications of these and related compounds.
Análisis Bioquímico
Biochemical Properties
Benzofuran compounds have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have shown significant inhibitory effects on Src kinase .
Cellular Effects
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. The studies have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy.
Molecular Mechanism
Benzofuran compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran compounds have been synthesized and evaluated for their anticancer activity against the human ovarian cancer cell line A2780 .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. A related compound, (2R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine (BPAP), has been tested in a mouse lung adenocarcinoma xenograft model . Both low and high doses of BPAP significantly inhibited tumor growth, but the mechanism of action was different for each dose .
Metabolic Pathways
Benzofuran compounds are known to interact with various enzymes and cofactors .
Propiedades
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(19,10-17-15(18)8-11-6-7-11)14-9-12-4-2-3-5-13(12)20-14/h2-5,9,11,19H,6-8,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDYSIZWRPUKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1CC1)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
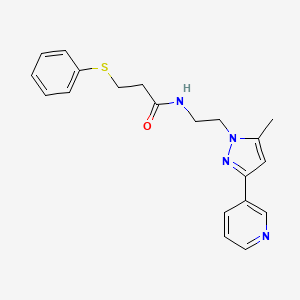
![N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2823714.png)
![4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline](/img/structure/B2823717.png)
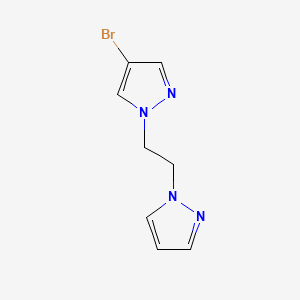
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2823720.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindol-3-yl]acetic acid](/img/structure/B2823722.png)
![ethyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2823723.png)
![6-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2823724.png)
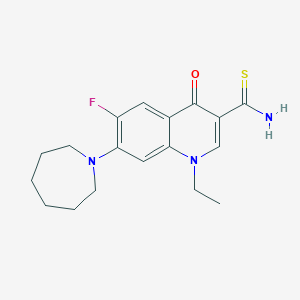
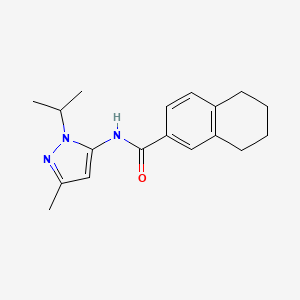
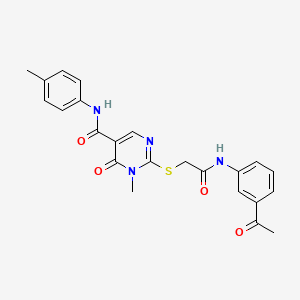
![1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2823729.png)
![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2823730.png)
